{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol

Regioisomerism Analytical reference standard Chromatographic separation

CAS 2415630-87-2 is a critical piperidinyl-benzothiazole SAR probe for PPARδ optimization campaigns. The 4-isopropyl substituent and hydroxymethyl group confer distinct electronic (clogP 3.26) and steric profiles compared to 4-Cl, 4-CF3, and 4-SO2CH3 analogs. It serves as an orthogonal reference standard for brexpiprazole impurity analysis—its benzothiazole-piperidine scaffold shares identical nominal mass with benzothiophene-piperazine impurity 12 (CAS 913614-15-0), making LC-MS method specificity validation imperative. As a matched molecular pair partner, the -CH2OH group enables systematic investigation of hydrogen-bonding contributions to target engagement versus carboxamide analogs. Ensure SAR integrity, assay reproducibility, and regulatory compliance by sourcing this regioisomerically pure reference compound.

Molecular Formula C16H22N2OS
Molecular Weight 290.43
CAS No. 2415630-87-2
Cat. No. B2936592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol
CAS2415630-87-2
Molecular FormulaC16H22N2OS
Molecular Weight290.43
Structural Identifiers
SMILESCC(C)C1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)CO
InChIInChI=1S/C16H22N2OS/c1-11(2)13-4-3-5-14-15(13)17-16(20-14)18-8-6-12(10-19)7-9-18/h3-5,11-12,19H,6-10H2,1-2H3
InChIKeyAVXRASOFASMHOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol (CAS 2415630-87-2): Chemical Identity, Scaffold Context, and Procurement-Relevant Benchmarking


{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol (CAS 2415630-87-2) is a synthetic small molecule belonging to the 2-(piperidin-1-yl)-1,3-benzothiazole class, with molecular formula C₁₆H₂₂N₂OS and molecular weight 290.43 g/mol . The compound features a 4-isopropyl substituent on the benzothiazole ring and a hydroxymethyl group at the 4-position of the piperidine ring. This scaffold has been the subject of structure-based drug design campaigns targeting peroxisome proliferator-activated receptor δ (PPARδ), where piperidinyl-benzothiazole derivatives have demonstrated potent and selective agonism [1][2]. The compound is commercially available at research-grade purity (typically ≥95%) .

Why Generic Substitution Fails: Structural Determinants Driving Differentiation of {1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol


Within the piperidinyl-benzothiazole chemotype, small structural modifications produce large functional shifts in potency, subtype selectivity, and physicochemical profiles. The PPARδ agonist literature demonstrates that altering the benzothiazole substituent position (4- vs 6-substitution) or the piperidine functional group (hydroxymethyl vs carboxamide vs pyrrolidine) changes EC₅₀ values by orders of magnitude and modulates ADME properties [1][2]. Computed properties for CAS 2415630-87-2 (clogP = 3.26, TPSA = 34.89 Ų, zero H-bond donors) [3] place it in a distinct property space compared to both its unsubstituted benzothiazole analog and its 3-yl positional isomer. Simply swapping one piperidinyl-benzothiazole derivative for another without understanding these quantitative differences risks invalidating SAR conclusions, compromising assay reproducibility, or introducing uncharacterized impurities in pharmaceutical reference standard applications.

Quantitative Differentiation Evidence for {1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol vs. Closest Analogs


Positional Isomer Differentiation: 4-yl-methanol vs. 3-yl-methanol Regioisomer (CAS 2415555-35-8)

The target compound {1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol (CAS 2415630-87-2) and its regioisomer {1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol (CAS 2415555-35-8) share identical molecular formula (C₁₆H₂₂N₂OS) and molecular weight (290.43 g/mol) but differ in the position of the hydroxymethyl substituent on the piperidine ring (4-position vs. 3-position) . These two regioisomers are listed as distinct catalog items by chemical suppliers, indicating they are separable and non-interchangeable chemical entities . The regioisomeric difference is expected to produce distinct chromatographic retention times and differential interactions with biological targets due to altered spatial presentation of the hydrogen-bond-donating hydroxyl group.

Regioisomerism Analytical reference standard Chromatographic separation

Benzothiazole Substitution: 4-Isopropyl vs. Unsubstituted Benzothiazole Analog (CAS 137309-95-6)

The target compound bears a 4-isopropyl group on the benzothiazole ring, whereas the simpler analog [1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol (CAS 137309-95-6) lacks this substituent entirely . Computed physicochemical data for CAS 2415630-87-2 show clogP = 3.26 and TPSA = 34.89 Ų [1]. While direct experimental clogP for CAS 137309-95-6 is not publicly reported, the absence of the isopropyl group (three additional sp³ carbons) is expected to reduce lipophilicity by approximately 0.8–1.2 log units based on additive fragment contributions. This difference in lipophilicity can influence membrane permeability, non-specific protein binding, and chromatographic behavior in reversed-phase HPLC systems.

Lipophilicity modulation SAR Drug-likeness

Piperidine Functional Group: Hydroxymethyl vs. Carboxamide at the 4-Position (CAS of Carboxamide Analog)

The target compound contains a hydroxymethyl (–CH₂OH) group at the piperidine 4-position, whereas the closely related analog 1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide (C₁₆H₂₁N₃OS, containing –CONH₂) replaces this with a primary carboxamide . Computed properties for the target compound indicate zero hydrogen bond donors (HBD = 0), which is atypical for a primary alcohol and suggests the hydroxyl proton may not be counted as a strong donor in the in silico model, or that the computed value reflects the neutral form [1]. In contrast, the carboxamide analog bears a primary amide group (–CONH₂) contributing two H-bond donors, which fundamentally alters the compound's capacity for directed hydrogen bonding with biological targets. The PPARδ literature on related piperidinyl-benzothiazoles shows that the nature of the piperidine 4-substituent is a critical determinant of both potency and subtype selectivity [2][3].

H-bond donor/acceptor profile Functional group interchange Physicochemical property tuning

Benzothiazole 4-Position Substituent Class Comparison: Isopropyl vs. Chloro vs. Methanesulfonyl vs. Trifluoromethyl Analogs

The target compound incorporates an isopropyl group (–CH(CH₃)₂) at the 4-position of the benzothiazole ring. Closely related analogs that differ only at this position include the 4-chloro analog [1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol (electron-withdrawing, –I effect), the 4-methanesulfonyl analog (strongly electron-withdrawing, –M and –I), and the 4-trifluoromethyl analog (strongly electron-withdrawing, –I) . The isopropyl group is electron-donating (+I) and moderately bulky, in contrast to the electron-withdrawing halogen and sulfonyl substituents. The PPARδ agonist SAR literature demonstrates that the benzothiazole substitution pattern dramatically affects both receptor activation potency and subtype selectivity—modifications at different positions of the benzothiazole ring in the piperidinyl-benzothiazole series altered EC₅₀ values from sub-nanomolar to micromolar ranges [1][2].

Electronic effects Steric bulk Substituent SAR

Core Heterocycle Identity: Benzothiazole vs. Benzothiophene Isomers Sharing C₁₆H₂₂N₂OS Formula

The target compound (CAS 2415630-87-2) and the brexpiprazole-related impurity 4-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)butan-1-ol (CAS 913614-15-0) share the identical molecular formula C₁₆H₂₂N₂OS and molecular weight 290.43 g/mol, but differ fundamentally in their heterocyclic core: benzothiazole (containing N and S in the thiazole ring) vs. benzothiophene (containing only S in the thiophene ring), and piperidine vs. piperazine as the saturated heterocycle [1]. This structural isomerism results in different heteroatom arrangements (benzothiazole N at position 3 vs. no nitrogen in benzothiophene) and different connectivity, which are expected to yield distinct fragmentation patterns in mass spectrometry and different NMR chemical shifts [1]. The brexpiprazole impurity (CAS 913614-15-0) has a defined regulatory context as a process-related impurity in an FDA-approved antipsychotic drug substance, whereas CAS 2415630-87-2 has a benzothiazole core more commonly associated with PPARδ agonism and other pharmacological activities [2][3].

Heterocyclic core differentiation Isomer discrimination Analytical specificity

Computed Physicochemical Profile: Lipinski Compliance and Drug-Likeness Assessment vs. Class Benchmarks

Computed molecular properties for CAS 2415630-87-2 include clogP = 3.26, topological polar surface area (TPSA) = 34.89 Ų, 3 hydrogen bond acceptors, 0 hydrogen bond donors, 6 rotatable bonds, and full compliance with Lipinski's Rule of Five [1]. These values place the compound within favorable oral drug-like space. For comparison, the piperidinyl-benzothiazole PPARδ agonist compound 12 from Kato et al. (2022) exhibited an EC₅₀ of 1.2 nM for PPARδ with >250-fold selectivity over PPARα and PPARγ, while maintaining good ADME profiles including moderate clearance and acceptable oral bioavailability in rodent models [2][3]. The favorable computed properties of CAS 2415630-87-2 (particularly TPSA < 60 Ų and clogP < 5) suggest potential for adequate membrane permeability and oral absorption, consistent with the broader class profile of optimized piperidinyl-benzothiazole derivatives.

Drug-likeness Physicochemical property prediction Lead optimization triage

Best Research and Industrial Application Scenarios for {1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol


PPARδ Agonist Medicinal Chemistry: SAR Probe for Benzothiazole 4-Position Substitution

Medicinal chemistry teams optimizing piperidinyl-benzothiazole PPARδ agonists can use CAS 2415630-87-2 as a specific SAR probe to evaluate the impact of an electron-donating, moderately lipophilic isopropyl substituent at the benzothiazole 4-position. Published PPARδ agonist optimization campaigns have established that substitution pattern on the benzothiazole ring is a critical determinant of both potency (EC₅₀ range from sub-nanomolar to micromolar) and subtype selectivity over PPARα and PPARγ [1][2]. Comparing this compound head-to-head with the 4-chloro, 4-CF₃, and 4-SO₂CH₃ analogs allows systematic mapping of electronic and steric requirements at this position. The favorable computed drug-likeness profile (clogP 3.26, TPSA 34.89 Ų, zero Lipinski violations) [3] supports its suitability for cell-based transactivation assays.

Analytical Reference Standard: Regioisomer Discrimination in Chromatographic Method Development

CAS 2415630-87-2 (4-yl-methanol regioisomer) and CAS 2415555-35-8 (3-yl-methanol regioisomer) share identical molecular formula and mass, making chromatographic separation essential for unambiguous identification . Analytical laboratories developing HPLC or UPLC methods for benzothiazole-piperidine derivatives can employ the target compound as a reference standard for retention time calibration and method specificity validation. The distinct spatial orientation of the hydroxyl group between the two regioisomers is expected to produce differential retention on both reversed-phase and HILIC stationary phases, establishing this compound as a critical system suitability marker.

Pharmaceutical Impurity Profiling: Differentiation from Benzothiophene-Based Isomers

In the context of brexpiprazole impurity analysis, CAS 2415630-87-2 serves as a structurally distinct reference compound for discriminating between benzothiazole-based and benzothiophene-based isomers sharing the C₁₆H₂₂N₂OS formula [4][5]. The brexpiprazole impurity 12 (CAS 913614-15-0) features a benzothiophene-piperazine scaffold, while the target compound presents a benzothiazole-piperidine scaffold—both with identical nominal mass. The brexpiprazole impurity characterization methodology established by Tyagi et al. (2018), employing LC-MS and NMR for structural confirmation [5], provides a validated framework within which CAS 2415630-87-2 can be used as an orthogonal reference to confirm method specificity and prevent false-positive impurity identification.

Chemical Biology Tool Compound: Functional Group-Specific Probe for H-Bond Donor Effects

The target compound's hydroxymethyl group (–CH₂OH) at the piperidine 4-position provides a distinct hydrogen-bonding profile compared to the carboxamide analog (–CONH₂, CAS of carboxamide derivative) . With computed zero H-bond donors and a predicted TPSA of only 34.89 Ų [3], this compound is a useful matched molecular pair partner for investigating the contribution of the hydroxyl group to target engagement, aqueous solubility, and metabolic stability in the piperidinyl-benzothiazole series. The PPARδ agonist literature demonstrates that even subtle modifications to the piperidine 4-substituent can produce dramatic changes in receptor activation (EC₅₀ shifts from 3.6 nM to >1000 nM depending on substitution) [1][2], validating the use of this compound in systematic structure-activity relationship studies.

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